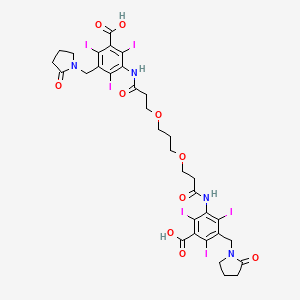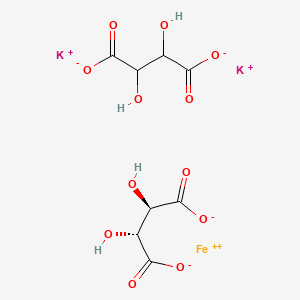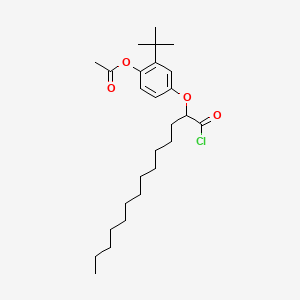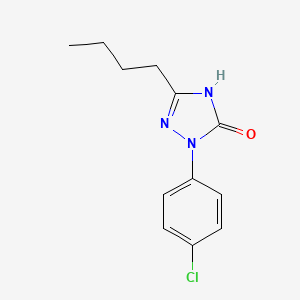
2-(1H-Imidazol-1-yl)-1-(1-naphthalenyl)ethanone monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Imidazol-1-yl)-1-(1-naphthalenyl)ethanone monohydrochloride is a chemical compound that features a naphthalene ring system attached to an imidazole ring via an ethanone linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)-1-(1-naphthalenyl)ethanone monohydrochloride typically involves the following steps:
Imidazole Derivative Formation: The starting material is often an imidazole derivative, such as 1H-imidazole.
Naphthalene Derivative Formation: A naphthalene derivative is prepared separately.
Coupling Reaction: The imidazole and naphthalene derivatives are coupled using a suitable reaction condition, often involving a condensation reaction.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: 2-(1H-Imidazol-1-yl)-1-(1-naphthalenyl)ethanone monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups onto the imidazole or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the imidazole or naphthalene rings.
科学的研究の応用
2-(1H-Imidazol-1-yl)-1-(1-naphthalenyl)ethanone monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the interactions of imidazole and naphthalene derivatives with biological molecules.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.
Industry: The compound is used in the production of materials and chemicals with specific properties.
作用機序
The mechanism by which 2-(1H-Imidazol-1-yl)-1-(1-naphthalenyl)ethanone monohydrochloride exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the naphthalene ring can interact with other biological molecules. The specific pathways and targets depend on the context in which the compound is used.
類似化合物との比較
2-(1H-Imidazol-1-yl)acetic acid: A related compound with a similar imidazole ring structure.
Naphthalene derivatives: Other naphthalene-based compounds with different substituents.
This compound's versatility and potential make it a valuable subject of study and application in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation and discovery.
特性
CAS番号 |
73931-87-0 |
|---|---|
分子式 |
C15H13ClN2O |
分子量 |
272.73 g/mol |
IUPAC名 |
2-(1H-imidazol-1-ium-1-yl)-1-naphthalen-1-ylethanone;chloride |
InChI |
InChI=1S/C15H12N2O.ClH/c18-15(10-17-9-8-16-11-17)14-7-3-5-12-4-1-2-6-13(12)14;/h1-9,11H,10H2;1H |
InChIキー |
ZXBZXAJPOQFEIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C[NH+]3C=CN=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B15346019.png)

![2-[(tert-Butyl)azo]-2-methylbutyronitrile](/img/structure/B15346022.png)

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-butan-2-ylazanium chloride](/img/structure/B15346034.png)
